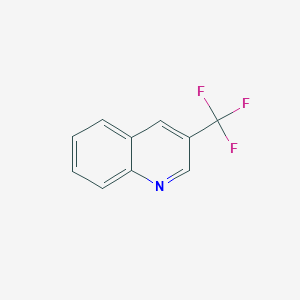

3-(Trifluoromethyl)quinoline

概述

描述

3-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry, agrochemicals, and material science due to its diverse applications and potential therapeutic benefits .

准备方法

The synthesis of 3-(Trifluoromethyl)quinoline can be achieved through various methods, including cyclization and cross-coupling reactions. One common approach involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2, resulting in the formation of the desired product . Another method includes the cyclization of trifluoromethyl-containing intermediates, such as the Leimgruber-Batcho reaction . Industrial production methods often utilize metal-catalyzed cross-coupling reactions due to their efficiency and scalability .

化学反应分析

3-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Cross-Coupling Reactions: These reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the quinoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium and copper salts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Antibacterial Activity

3-(Trifluoromethyl)quinoline exhibits notable antibacterial properties. It inhibits bacterial growth through mechanisms similar to those of other quinolones, such as interference with DNA gyrase.

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

Research indicates that this compound possesses potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in an IC50 value of approximately 25.72 ± 3.95 μM.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis |

| A549 | 30.5 | Inhibition of cell proliferation |

Cellular Effects

Studies indicate that this compound can increase the production of reactive oxygen species and lipid peroxidation in cells, affecting cell signaling pathways and gene expression.

Agrochemicals

The compound has potential applications in agrochemicals due to its herbicidal activity against key weeds in cereal crops like wheat. Its unique chemical structure allows for effective targeting of specific biological pathways in plants.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. It can undergo various chemical reactions including:

- Oxidation : Formation of quinoline N-oxides.

- Reduction : Conversion into dihydroquinoline derivatives.

- Substitution : Nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other functional groups.

- Cross-Coupling Reactions : Utilized to introduce various substituents onto the quinoline ring.

Material Science

In material science, this compound is explored for its potential in the production of liquid crystals and dyes due to its unique optical properties imparted by the trifluoromethyl group.

作用机制

The mechanism of action of 3-(Trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes, leading to antibacterial and antineoplastic effects. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy .

相似化合物的比较

3-(Trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:

7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.

Mefloquine: Another antimalarial drug with a similar quinoline core structure.

Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .

生物活性

3-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, which has garnered attention in recent years for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of antibacterial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are critical factors for drug development.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Protein Synthesis : It has been shown to specifically target the 80S ribosome of the malaria parasite Plasmodium falciparum, inhibiting protein synthesis and exerting schizonticidal effects.

- Enzyme Interaction : The compound interacts with various enzymes such as purine nucleoside phosphorylase and lactate dehydrogenase, influencing cellular metabolism and reactive oxygen species production .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. It inhibits bacterial growth through mechanisms similar to other quinolones, including interference with DNA gyrase .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

- Case Study : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis |

| A549 | 30.5 | Inhibition of cell proliferation |

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against RNA viruses. Preliminary studies suggest that it may inhibit viral replication through interference with viral polymerases.

Toxicity Studies

Toxicity assessments using zebrafish embryo models have indicated that while some derivatives are potent growth inhibitors, they also exhibit varying levels of toxicity . For example, certain derivatives showed increased cell death rates compared to controls.

Table 3: Toxicity Data in Zebrafish Models

| Compound | Toxicity Level | Observations |

|---|---|---|

| Ethyl 4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate | Moderate | Increased apoptosis |

| Trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | High | Significant lethality at high doses |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics are influenced by its fluorinated structure. It is transported across cell membranes via specific transporters, affecting its bioavailability and therapeutic efficacy.

属性

IUPAC Name |

3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURDPNECHIYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476008 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-76-2 | |

| Record name | 3-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common reactions 3-(trifluoromethyl)quinoline undergoes?

A1: this compound exhibits diverse reactivity with different reagents. It can undergo asymmetric transfer hydrogenation in the presence of a chiral phosphoric acid catalyst, leading to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline derivatives. [] This method offers a valuable route to synthesize compounds with a stereogenic trifluoromethyl group. It also readily participates in C–H bond activation reactions with rhodium(I) complexes. Interestingly, the reaction can yield a mixture of rhodium(I)-(2-quinolinyl), -(4-quinolinyl), -(6-quinolinyl), and -(7-quinolinyl) isomers. [] This regioselectivity highlights the influence of the trifluoromethyl group on the reactivity of the quinoline ring.

Q2: How does the presence of the trifluoromethyl group influence the reactivity of this compound?

A2: The electron-withdrawing trifluoromethyl group significantly impacts the reactivity of the quinoline ring system. For instance, it can direct lithiation and subsequent functionalization to specific positions. While 2-(trifluoromethyl)pyridine shows selectivity depending on the reagent, 3-(trifluoromethyl)pyridine undergoes decomposition under similar conditions, highlighting the influence of the trifluoromethyl group's position. [] This directing effect allows for the regioselective synthesis of various trifluoromethyl-substituted quinolinecarboxylic acids, valuable building blocks in medicinal chemistry. []

Q3: Are there specific challenges associated with the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline?

A3: Yes, the synthesis of compounds like 2-amino-3-(trifluoromethyl)quinoline often requires developing new synthetic strategies. Researchers are exploring novel approaches to access these valuable molecules efficiently. []

Q4: How does this compound react with metal hydrides?

A4: The reduction of this compound with metal hydrides shows intriguing selectivity. Sodium borohydride exclusively reduces the trifluoromethyl group to a methyl group. [] In contrast, lithium aluminum hydride reduces the trifluoromethyl group to a difluoromethyl group while also reducing the quinoline ring to yield 3-(difluoromethyl)-1,2-dihydroquinoline. [] These distinct reduction pathways underscore the need to carefully consider the choice of reducing agent when working with this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。